molecular formula C16H15NO4 B1665505 Anirolac CAS No. 66635-85-6

Anirolac

Cat. No. B1665505
CAS RN: 66635-85-6
M. Wt: 285.29 g/mol
InChI Key: HEOZYYOUKGGSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anirolac is a compound with the molecular formula C16H15NO4 . It is also known by other names such as 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid . The compound has a molecular weight of 285.29 g/mol .


Molecular Structure Analysis

The InChI string of Anirolac is InChI=1S/C16H15NO4/c1-21-11-4-2-10 (3-5-11)15 (18)14-7-6-13-12 (16 (19)20)8-9-17 (13)14/h2-7,12H,8-9H2,1H3, (H,19,20) . This represents the molecular structure of the compound. The Canonical SMILES is COC1=CC=C (C=C1)C (=O)C2=CC=C3N2CCC3C (=O)O .


Physical And Chemical Properties Analysis

Anirolac has a molecular weight of 285.29 g/mol . It has a computed XLogP3-AA value of 1.9, which gives an indication of its hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has four rotatable bonds . The exact mass and monoisotopic mass of Anirolac are both 285.10010796 g/mol .

Relevant Papers

A study titled “Anirolac vs. naproxen for postpartum uterine pain” was found during the search . The study evaluated the relative efficacy, safety, and time course of analgesia of Anirolac and found that for postpartum uterine pain, analgesia with Anirolac, 50 or 100 mg, is equivalent to that with naproxen, 550 mg .

Scientific Research Applications

Analgesic Efficacy in Postpartum Uterine Pain

Anirolac has been studied for its analgesic effectiveness in postpartum uterine pain. In a double-blind trial involving 120 women with moderate or severe postpartum uterine pain, anirolac showed significant analgesic properties. Single oral doses of anirolac (50 or 100 mg) were compared with naproxen sodium (550 mg) and a placebo. Anirolac, particularly at 100 mg, produced strong analgesia, equivalent to that of naproxen, and was more effective than the placebo (Bloomfield et al., 1987).

properties

IUPAC Name

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOZYYOUKGGSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867239
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anirolac

CAS RN

66635-85-6
Record name Anirolac [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIROLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anirolac
Reactant of Route 2
Anirolac
Reactant of Route 3
Anirolac
Reactant of Route 4
Anirolac
Reactant of Route 5
Anirolac
Reactant of Route 6
Reactant of Route 6
Anirolac

Citations

For This Compound
41
Citations
SS Bloomfield, GB Cissell, NM Peters… - Clinical …, 1987 - Wiley Online Library
… pain were treated with single oral doses of anirolac, 50 or 100 mg, … ratings over placebo were induced by anirolac, 100 mg (P ≥ … uterine pain, analgesia with anirolac, 50 or 100 mg, is …
Number of citations: 9 ascpt.onlinelibrary.wiley.com
CR Brown, KE Schwartz, VM Wild… - Current therapeutic …, 1991 - psycnet.apa.org
… Compared the efficacy and safety of 15, 125, and 600 mg of po anirolac (… anirolac exceeded that of patients who received morphine or placebo. The pain relief provided by oral anirolac …
Number of citations: 2 psycnet.apa.org
HI RUNION, CR HILL - Journal of Chemical Software, 1999 - jlc.jst.go.jp
… This study shows that indomethacin, anirolac and flurbiprofen were fairly COX1 specific drugs. On the other hand, nabumetone 6-MNA , meclofenamate, nimesulide, NS-398, and …
Number of citations: 16 jlc.jst.go.jp
JM Muchowski, SH Unger, J Ackrell… - Journal of medicinal …, 1985 - ACS Publications
5-Acyl-1, 2-dihydro-3R-pyirolo [1, 2-] pyrrole-1-carboxylic acids and the homologous pyridine and azepine derivatives were synthesized and assayed for antiinflammatory and analgesic …
Number of citations: 96 pubs.acs.org
RF Squires, E Saederup - Molecular pharmacology, 1993 - ASPET
Four piperazinoquinolone antibacterial drugs (norfloxacin, ciprofloxacin, enoxacin, and pipemidic acid), known to be gamma-aminobutyric acid (GABA) antagonists, fully reversed the …
Number of citations: 23 molpharm.aspetjournals.org
E Cuevas-Yanez, S Hernandez-Ortega… - Journal of Chemical …, 2007 - journals.sagepub.com
The rhodium(II)-catalysed reaction of the diazoketone derived from 5-(4-methoxybenzoyl)-2,3-dihydropyrrolizin-1-carboxylic acid (anirolac) did not give the expected intramolecular …
Number of citations: 5 journals.sagepub.com
J Barnett, J Chow, D Ives, M Chiou, R Mackenzie… - … et Biophysica Acta (BBA …, 1994 - Elsevier
… PGHS-1, for example, is more sensitive to NSAIDs such as indomethacin, anirolac, and flurbiprofen. On the other hand, PGHS-2 is more sensitive to sulfonamides and fenamic acid …
Number of citations: 427 www.sciencedirect.com
SS Bloomfield, ED Nelson… - CLINICAL …, 1986 - … DR, ST LOUIS, MO 63146-3318
Number of citations: 1
C BROWN, V WILD… - CLINICAL …, 1986 - … DR, ST LOUIS, MO 63146-3318
Number of citations: 0
SS Bloomfield, J Mitchell, G Cissell - Pain, 1990 - Elsevier
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.